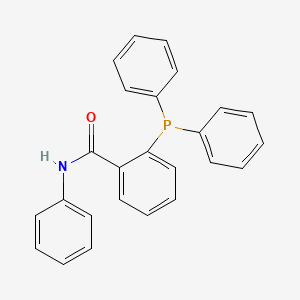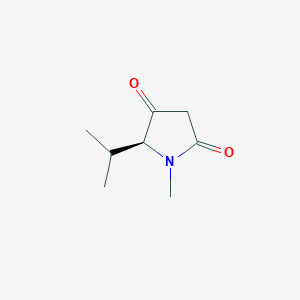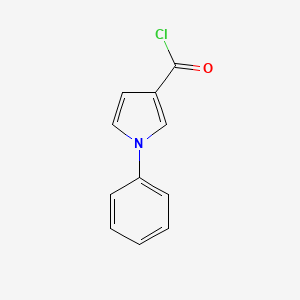
1-Phenyl-1H-pyrrole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-pyrrole-3-carbonyl chloride is an organic compound with a pyrrole ring substituted with a phenyl group and a carbonyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrrole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-pyrrole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{1-Phenyl-1H-pyrrole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1H-pyrrole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-phenyl-1H-pyrrole-3-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions (e.g., room temperature to reflux).
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water as the nucleophile.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis
Aplicaciones Científicas De Investigación
1-Phenyl-1H-pyrrole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be employed in the synthesis of novel materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1H-pyrrole-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .
Comparación Con Compuestos Similares
1-Phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-Phenyl-1H-pyrrole-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position of the pyrrole ring.
Uniqueness: 1-Phenyl-1H-pyrrole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research .
Propiedades
Número CAS |
220968-56-9 |
|---|---|
Fórmula molecular |
C11H8ClNO |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
1-phenylpyrrole-3-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)9-6-7-13(8-9)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
SNVBAYLNSBVPPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CC(=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


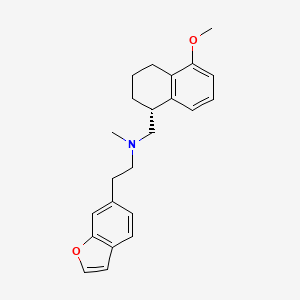
![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)
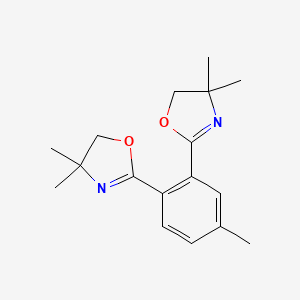
![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
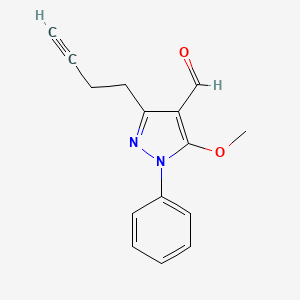
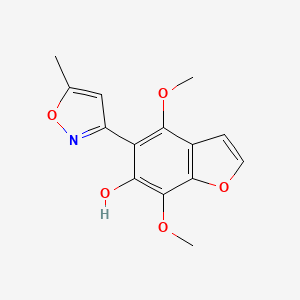
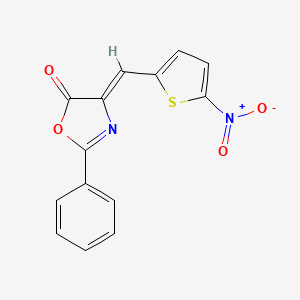
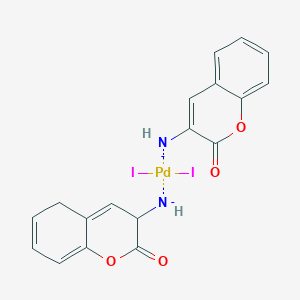
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)
